molecular formula C8H9NO4S B13300103 N-methyl-2H-1,3-benzodioxole-5-sulfonamide

N-methyl-2H-1,3-benzodioxole-5-sulfonamide

Katalognummer: B13300103
Molekulargewicht: 215.23 g/mol
InChI-Schlüssel: BKVUJSYYAGYIBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2H-1,3-benzodioxole-5-sulfonamide is a chemical compound with the molecular formula C8H9NO4S. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methyl-2H-1,3-benzodioxole-5-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with methylamine and sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2H-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-methyl-2H-1,3-benzodioxole-5-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methyl-2H-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-2H-1,3-benzodioxole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it valuable in various research applications, particularly in the study of enzyme inhibition and drug development .

Eigenschaften

Molekularformel

C8H9NO4S

Molekulargewicht

215.23 g/mol

IUPAC-Name

N-methyl-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3

InChI-Schlüssel

BKVUJSYYAGYIBC-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.